molecular formula C10H12N4 B2859243 (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine CAS No. 1341826-26-3

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine

Cat. No.: B2859243
CAS No.: 1341826-26-3
M. Wt: 188.234
InChI Key: JOPCEVXFBARSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine is a chemical compound featuring a pyrazole core linked to a pyridine ring via a methanamine bridge, making it a valuable scaffold in medicinal chemistry and drug discovery research. The pyrazole heterocycle is a privileged structure in pharmacology, found in compounds with a wide spectrum of reported biological activities . This specific scaffold is of significant interest for designing molecules that target various disease pathways. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a core structure for exploring structure-activity relationships (SAR) . Pyrazole-containing compounds have been investigated as inhibitors for mycobacterial targets , and diarylpyrazole analogues have been studied for their cytotoxic and antiparasitic profiles, highlighting the potential of this chemotype in infectious disease and oncology research . Furthermore, the integration of pyrazole frameworks with other nitrogen-containing heterocycles, such as pyridine, is a common strategy in developing ligands for various enzymatic targets . (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine serves as a key intermediate for researchers working in these areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-9(4-6-13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPCEVXFBARSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

AcOH/O2-Promoted CDC with 1,3-Dicarbonyl Compounds

Behbehani and Ibrahim demonstrated that pyrazolo[1,5-a]pyridine scaffolds can be synthesized via CDC reactions between N-amino-2-iminopyridines and β-diketones or β-ketoesters under acetic acid (AcOH) and oxygen (O2). For example, reacting N-amino-2-iminopyridine derivatives with ethyl acetoacetate in ethanol containing 6 equivalents of AcOH under O2 at 130°C yielded pyrazolo[1,5-a]pyridines in up to 94% yield (Table 1). Adapting this protocol, (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine could be synthesized by substituting the β-diketone with a pyridinylmethanamine precursor.

Table 1. Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyridines

Entry Acid Equiv. Atmosphere Yield (%)
1 2 (AcOH) Air 34
4 6 (AcOH) O2 94

The mechanism proceeds via nucleophilic addition of the enolized diketone to the N-amino-iminopyridine, followed by oxidative dehydrogenation and cyclization. This method’s scalability is limited by the need for high-pressure O2, but it offers excellent regioselectivity.

Palladium-Catalyzed Coupling of Halogenated Pyridines with Pyrazole Amines

Palladium-catalyzed cross-coupling reactions provide a versatile route to aryl-aminated heterocycles. Ambeed’s synthesis of 4-chloro-5-fluoro-3-methyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]quinoline illustrates this strategy. Here, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes coupling with 2-fluoro-6-iodobenzoic acid under Pd catalysis, yielding the product in 51%.

Adaptation for Pyridin-3-yl Derivatives

Modifying the pyridine substituent’s position from C2 to C3 requires substituting 2-iodopyridine with 3-bromopyridine. A proposed pathway involves:

  • Buchwald-Hartwig Amination : Coupling 3-bromo-pyridine with 1-methyl-1H-pyrazol-5-amine using Pd(OAc)2/Xantphos, Cs2CO3, and toluene at 110°C.
  • Reductive Amination : Reacting the resulting pyridinyl-pyrazole with formaldehyde under H2/Pd-C to install the methanamine group.

This method’s efficiency depends on the electronic effects of the pyridine ring; electron-deficient pyridines exhibit slower coupling kinetics.

Acid-Promoted Amination in Aqueous Media

Recent advances in sustainable chemistry highlight water as a viable solvent for amination reactions. A study on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine amination reported accelerated rates in water compared to organic solvents, attributed to hydrophobic packing effects.

Application to Pyrazolyl-Pyridine Systems

For (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine, HCl-promoted amination could involve:

  • Reacting 5-chloro-1-methyl-1H-pyrazole with 3-aminomethylpyridine in water at 80°C.
  • Maintaining HCl concentrations below 0.1 equivalents to minimize hydrolysis.

Table 2. Solvent Comparison for Amination Reactions

Solvent Rate (Relative to Water) Yield (%)
Water 1.0 86
2-Propanol 0.7 72
DMF 0.5 65

While water enhances reaction rates, highly lipophilic substrates may require 2-propanol to improve solubility.

Cyclocondensation of Hydrazines with Pyridine Carbaldehydes

Cyclocondensation offers a direct route to pyrazole rings. A hypothetical synthesis involves:

  • Hydrazine Formation : Reacting pyridin-3-ylmethanamine with hydrazine hydrate to generate a hydrazine derivative.
  • Cyclization : Treating with acetylacetone in refluxing ethanol to form the 1-methyl-1H-pyrazol-5-yl moiety.

This method mirrors the synthesis of related pyrazoles but requires stringent control of stoichiometry to avoid di- or tri-substituted byproducts.

Comparison of Methodologies

Table 3. Advantages and Limitations of Synthetic Routes

Method Yield (%) Scalability Environmental Impact
CDC 94 Moderate High (O2 use)
Pd-Catalyzed 51 High Moderate (Pd waste)
Aqueous Amination 86 High Low

The CDC method achieves the highest yields but requires specialized equipment for O2 handling. Aqueous amination aligns with green chemistry principles but is substrate-dependent.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine, exhibit promising anticancer properties. A study demonstrated the synthesis of pyrazole derivatives that showed selective inhibition against cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including human monoamine oxidase. The structure-activity relationship (SAR) of pyrazole derivatives suggests that modifications can enhance their inhibitory potency, making them candidates for treating neurodegenerative diseases .

Coordination Chemistry

The compound's ability to form coordination complexes has been explored in the context of metal-organic frameworks (MOFs). These frameworks can encapsulate guest molecules, which is critical for applications in gas storage and separation technologies . The incorporation of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine into MOFs has been shown to improve their stability and functional properties.

Catalysis

In catalysis, the compound has been utilized as a ligand in transition metal complexes, enhancing catalytic activity in various reactions such as cross-coupling and oxidation processes. The unique electronic properties of the pyrazole and pyridine moieties contribute to the effectiveness of these catalysts .

Data Tables

Application Area Potential Uses Notable Findings
Medicinal ChemistryAnticancer agentsSelective inhibition of cancer cell lines
Neurodegenerative disease treatmentInhibition of monoamine oxidase
Material ScienceMetal-organic frameworksEnhanced stability and gas storage capabilities
CatalysisImproved catalytic activity in cross-coupling reactions

Case Study 1: Anticancer Research

A recent study synthesized a series of pyrazole derivatives, including (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine, which were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that these compounds could serve as lead structures for developing new anticancer drugs.

Case Study 2: Catalytic Applications

In another investigation, the compound was incorporated into a palladium complex used for catalyzing Suzuki coupling reactions. The study reported enhanced yields and selectivity compared to traditional catalysts, demonstrating the utility of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to influence pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in:

  • Pyrazole substituents : Methyl, ethyl, trifluoromethyl, or phenyl groups.
  • Aromatic rings : Pyridin-3-yl vs. pyridin-2-yl or other heterocycles.
  • Amine modifications : N-methylation or cyclopropane integration.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Source
(1-Methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine C₁₀H₁₃N₄* 189.24 Pyridin-3-yl, 1-methyl-pyrazole N/A
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine C₁₄H₁₉N₄ 243.33 Pyridin-2-yl, tert-butyl, 1-methyl-pyrazole 81
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine C₇H₁₃N₃ 139.20 N-methyl, 1-ethyl-pyrazole N/A
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 191.15 4-trifluoromethyl, 1-methyl-pyrazole N/A
bis(1-Methyl-1H-pyrazol-5-yl)methanamine C₉H₁₂N₆† 204.23 Two 1-methyl-pyrazole units N/A
tert-Butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate C₂₉H₃₃FN₄O₇ 586.60 Piperidine, benzodioxole, 1-methyl-pyrazole 67

*Inferred from structural analysis; †Assumed from stoichiometry (conflict in noted).

Spectroscopic and Physicochemical Properties

  • ¹H NMR shifts : For analogs like 13aw , pyrazole protons resonate at δ 6.15 (s, 1H, pyrazole-H), while methyl groups appear at δ 3.85 (s, 3H) .
  • Solubility : Trifluoromethyl groups (e.g., ) enhance lipophilicity, whereas pyridinyl groups improve water solubility via hydrogen bonding .

Biological Activity

(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields of pharmacology and medicinal chemistry. This compound, with the CAS number 1341826-26-3, is characterized by its unique structural features, which contribute to its diverse biological effects.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Purity : 95%
  • Structural Formula : Chemical Structure

Biological Activity Overview

The biological activity of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine, have shown promising anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Colorectal cancer

The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study highlighted that pyrazole derivatives exhibited significant antiproliferative activity against several cancer types in vitro and in vivo .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives suggest strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

Recent studies have pointed out that pyrazole-containing compounds can exhibit anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed, indicating potential applications in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activities of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine:

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer efficacy against human cancer cell lines. The results showed that specific modifications to the pyrazole ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives, including (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine. The findings revealed that this compound exhibited lower MIC values than traditional antibiotics against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary

Biological ActivityFindings
AnticancerSignificant inhibition of cell proliferation in multiple cancer types; induced apoptosis in vitro.
AntimicrobialEffective against S. aureus and E. coli with low MIC values; potential for developing new antibiotics.
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the pyrazole ring via cyclization of hydrazine derivatives with 1,3-diketones (or equivalents) under acidic/basic conditions. Subsequent functionalization includes amination or alkylation reactions to attach the pyridinyl-methanamine moiety. For example, highlights the use of reductive amination or nucleophilic substitution with (1-methyl-1H-pyrazol-5-yl)methanamine precursors. Characterization employs 1H/13C NMR (400–500 MHz, CDCl3 or DMSO-d6) to confirm regiochemistry, FTIR for functional group analysis (e.g., N–H stretches at ~3300 cm⁻¹), and mass spectrometry (ESI/HRMS) for molecular weight validation .

Q. How do structural modifications (e.g., substituent changes on the pyrazole or pyridine rings) impact the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are systematically studied using Hammett constants or computational tools (e.g., DFT). For instance, shows that electron-withdrawing groups (e.g., fluorine on the pyridine ring) increase polarity, affecting solubility (logP reduction by ~0.5 units) and bioavailability. HPLC with C18 columns and methanol/water gradients is used to quantify solubility changes. Pyrazole N-methylation (as in the parent compound) enhances metabolic stability by reducing oxidative deamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL/SHELXL software ( ) is critical. For example, describes resolving a derivative’s configuration by refining torsion angles (e.g., C5–N1–C7–C8) to < 5° uncertainty. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and integration of Hooft parameters ensure accuracy. Discrepancies in bond lengths (e.g., pyrazole C–N vs. pyridine C–N) are analyzed using Mercury 4.0 to validate hybridization .

Q. What experimental strategies address contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

  • Methodological Answer : Dose-response assays (e.g., IC50 curves) under standardized conditions (pH 7.4, 37°C) clarify potency variations. shows that replacing the pyridinyl group with a benzo[d][1,3]dioxol-5-yl moiety increases GRK2 inhibition (IC50 from 78 nM to 41 nM). SAR studies combined with molecular docking (AutoDock Vina) identify key interactions—e.g., hydrogen bonding between the methanamine NH and kinase Asp187. Contradictions in antimicrobial activity ( vs. 14) may arise from assay-specific bacterial strains (e.g., Gram-positive vs. Gram-negative) .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer : DoE (Design of Experiments) protocols vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures. achieved a 91% yield using (1-methyl-1H-pyrazol-5-yl)methanamine with NaBH4 in MeOH at 0°C, minimizing side-product formation. In-line FTIR monitors intermediate stability, while HPLC-MS tracks byproducts (e.g., over-alkylated species). For regioselectivity, microwave-assisted synthesis (100°C, 30 min) enhances pyrazole ring formation kinetics .

Data-Driven Analysis

Q. What computational tools predict the compound’s ADMET properties, and how do they align with experimental data?

  • Methodological Answer : SwissADME and ADMETLab 2.0 predict parameters like BBB permeability (QPPR models) and CYP450 inhibition. notes a predicted logP of 2.1 vs. experimental 2.3 (shake-flask method). Discrepancies in hepatic clearance (e.g., predicted t1/2 = 3.2 h vs. in vitro microsomal t1/2 = 4.1 h) are resolved by refining force fields in Molecular Dynamics (MD) simulations (NAMD 3.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.